molecular formula HNaS<br>HS.Na<br>NaHS B105448 Sodium hydrosulfide CAS No. 16721-80-5

Sodium hydrosulfide

Cat. No.: B105448
CAS No.: 16721-80-5
M. Wt: 56.07 g/mol
InChI Key: HYHCSLBZRBJJCH-UHFFFAOYSA-M
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Description

Sodium hydrosulfide, with the chemical formula NaHS, is a versatile chemical compound widely used in various industrial processes. It is typically encountered as a yellow flake or a highly alkaline liquid solution with a pH range of 11.5 to 12.5. The compound is known for its strong hydrogen sulfide odor, reminiscent of rotten eggs .

Scientific Research Applications

Sodium hydrosulfide has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Sodium hydrosulfide (NaHS) primarily targets TRPV1 and TRPA1 receptors . These receptors play a significant role in the sensory system, particularly in nociception, which is implicated in conditions like migraine . NaHS also interacts with ionotropic glutamate receptors, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in synaptic plasticity .

Mode of Action

NaHS, a donor of hydrogen sulfide (H2S), interacts with its targets, causing various changes. For instance, it dramatically increases nociceptive firing in trigeminal nerve fibers . This effect is abolished by the TRPV1 inhibitor capsazepine but is partially prevented by the TRPA1 blocker HC 030031 . Moreover, NaHS induces inward currents in sensory neurons, which are abolished by the TRPV1 inhibitor capsazepine, suggesting the involvement of TRPV1 receptors .

Biochemical Pathways

NaHS affects several biochemical pathways. It acts as a neuromodulator in the central nervous system (CNS) via the involvement of ionotropic glutamate receptors . It also modulates membrane integrity, cation homeostasis, and the accumulation of phenolics and osmolytes in plants under stress .

Pharmacokinetics

The pharmacokinetics of NaHS are influenced by its physical and chemical properties. It is a highly alkaline salt solution with a pH range of 11.5 to 12.5 . The vapor space over NaHS solutions contains highly toxic H2S vapors . The level of H2S vapors evolving from the solution is significantly increased by lowering the pH of the solution by allowing the solution to come into contact with acids or acidic materials .

Result of Action

The action of NaHS results in various molecular and cellular effects. For instance, it can induce the nociceptive effect in meningeal nerves . It also modulates membrane integrity, cation homeostasis, and the accumulation of phenolics and osmolytes in zucchini under nickel stress .

Action Environment

The action, efficacy, and stability of NaHS are influenced by environmental factors. For example, the amount of H2S gas evolved from NaHS solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of H2S gas can also be increased when the solution is heated above 120°F .

Biochemical Analysis

Biochemical Properties

Sodium hydrosulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate membrane integrity, cation homeostasis, and accumulation of phenolics and osmolytes in plants . It also plays a role in the regulation of significant biological manners, such as plant growth and development, carbon metabolism, plant reactions to abiotic stresses, RNA translation, and changes in transcription factors and chromatin modifiers .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the proliferation and promote apoptosis of human ovarian cancer SKOV3 cells . It also induces systemic thermotolerance to strawberry plants through transcriptional regulation of heat shock proteins and aquaporin .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been found to inhibit Complex IV of the mitochondrial electron transport chain, effectively reducing ATP generation and biochemical activity within cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been found to be stable in normal transportation . The amount of H2S gas evolved from NaHS solutions can increase when the pH of the solution is lowered, or the solution is heated or diluted .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to reverse β2-microglobulin-induced depressive-like behaviors in male Sprague-Dawley rats . It also alleviates lung inflammation and cell apoptosis following resuscitated hemorrhagic shock in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it has been found to play a role in the regulation of salt and drought stress in plants by interacting with enzymes involved in the production of hydrogen sulfide .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins and can affect its localization or accumulation. It is commonly shipped in tank trucks, tank cars, and oceangoing vessels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. It has been found that proteins reformed by S-sulfhydration show efficient changes in activities, structures, and the subcellular localization of the aim proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrosulfide is primarily produced through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The chemical equation for this reaction is: [ \text{H}_2\text{S} + \text{NaOH} \rightarrow \text{NaHS} + \text{H}_2\text{O} ] This reaction typically occurs in a reaction tower where hydrogen sulfide gas is absorbed into a sodium hydroxide solution .

Industrial Production Methods: The industrial production of this compound involves several steps:

    Raw Materials Preparation: Ensuring high-quality inputs for the reaction.

    Purification: Using a white-oil washing unit and a purification plant to refine the raw materials.

    Reaction: Conducting the chemical reaction between hydrogen sulfide and sodium hydroxide in a reaction tower.

    Concentration: Concentrating the resultant solution.

    Flaking: Solidifying the concentrated solution into flake form.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrosulfide undergoes various chemical reactions, including:

    Oxidation: NaHS can be oxidized to form sodium thiosulfate (Na₂S₂O₃) and sodium sulfate (Na₂SO₄).

    Reduction: It can act as a reducing agent in certain chemical processes.

    Substitution: NaHS can participate in substitution reactions, particularly with acids to release hydrogen sulfide gas (H₂S).

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or chlorine.

    Reduction: Often involves reducing agents like hydrogen gas.

    Substitution: Commonly occurs in the presence of acids like sulfuric acid (H₂SO₄).

Major Products:

Comparison with Similar Compounds

Sodium hydrosulfide is often compared with other sulfide compounds, such as:

This compound stands out due to its unique combination of high solubility, strong reducing properties, and versatility in various industrial and scientific applications.

Properties

IUPAC Name

sodium;sulfanide
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InChI

InChI=1S/Na.H2S/h;1H2/q+1;/p-1
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InChI Key

HYHCSLBZRBJJCH-UHFFFAOYSA-M
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Canonical SMILES

[Na+].[SH-]
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Molecular Formula

HS.Na, NaHS, HNaS
Record name SODIUM HYDROSULFIDE, SOLUTION
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DSSTOX Substance ID

DTXSID3029738
Record name Sodium hydrosulfide
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Molecular Weight

56.07 g/mol
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Physical Description

Sodium hydrosulfide is a colorless to light yellow crystalline solid or fused mass. It is corrosive to skin and metal. Used in paper pulping, manufacturing dyes, and dehairing hides., Sodium hydrosulfide, solution appears as a colorless to light-yellow liquid. Corrosive to metals and tissue. It is used in paper pulping, manufacturing dyes and dehairing hides., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to colorless crystals with an odor of hydrogen sulfide; [NIOSH] Highly hygroscopic; [Merck Index] Solution is light yellow to red with an odor of rotten eggs; [CHRIS] White or yellow crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999), Boiling point at 1 atm: (approx) 212 °F= 100 °C= 373 deg K. /Sodium Hydrosulfide Solution/
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Solubility

SOL IN WATER, ALCOHOL, ETHER, In water, 50 g/100 cu cm water at 22 °C., Solubility in water, g/100ml at 20 °C: 50-60 (good)
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Density

1.3 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.79 /as per source/, 1.8 g/cm³
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Vapor Pressure

49.12 mmHg (USCG, 1999), 49.0 [mmHg], negligible
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Mechanism of Action

Patch clamp studies of neuroblastoma cells have shown that in the presence of sodium hydrogen sulfide, the in vitro precursor of hydrogen sulfide, addition of the sulfonated amino acids, taurine or cysteic acid resulted in reversible abolition of the inward of the sodium currents. This effect could also be demonstrated by preincubating cells for 3-20 min within 5-10 mM sodium hydrosulfide followed by replacement of the solution with taurine or cysteic acid in sulfide-free saline. Neither sodium hydrosulfide taurine nor cysteic acid alone had any effect. The sulfhydryl reagents, beta-mercaptoethanol and dithiothreitol, were also found to abolish reversibly the sodium currents. As the effects of the above treatments were nearly identical, the synergistic action of sodium hydrosulfide with taurine or cysteic acid may result from reduction of the disulfide bonds between subunits comprising the sodium channel. The responses to sodium hydrosulfide and taurine, a putative neurotransmitter/neuromodulator, suggest that reductions in sodium channel function may be the mechanism(s) responsible for loss of central respiratory drive during hydrogen sulfide poisoning., HYDROSULFIDE ANION (HS-) ... FORMS COMPLEX WITH METHEMOGLOBIN KNOWN AS SULFMETHEMOGLOBIN, WHICH IS ANALOGOUS TO CYANMETHEMOGLOBIN. ... DISSOCIATION CONSTANT FOR SULFMETHEMOGLOBIN HAS BEEN EST AS 6X10-6 MOLES/L WHERE AS THE DISSOCIATION CONSTANT FOR CYANMETHEMOGLOBIN IS ABOUT 2X10-8 MOLES/L. DESPITE LOWER BINDING AFFINITY FOR SULFIDE, INDUCED METHEMOGLOBINEMIA PROVIDES UNEQUIVOCAL PROTECTION AGAINST DEATH FROM ACUTE SULFIDE POISONING IN ANIMALS.
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Impurities

Sulfide of heavy metals.
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Color/Form

Rhombohedric-cubic crystals. White to colorless., Colorless rhombohedral crystals.

CAS No.

16721-80-5
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Melting Point

63 °F (USCG, 1999), 350 °C, Turns yellow upon heating in dry air, changing to orange at higher temperatures. Forms a black liquid at the melting point. Gives a blue-green solution in dimethylformamide. Very hygroscopic. Readily hydrolyzed in moist air to NaOH and Na2S.
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Synthesis routes and methods I

Procedure details

This slight excess of sodium hydroxide will tend to preclude the formation of sodium bisulfide and sodium bicarbonate. Alternatively, if no excess is present, then theoretically sodium bisulfide and sodium bicarbonate could be produced along with sodium sulfide and sodium carbonate.
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Synthesis routes and methods II

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods III

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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Q & A

Q1: How does sodium hydrosulfide exert its protective effects against ischemia-reperfusion injury?

A1: this compound, a donor of hydrogen sulfide (H2S), has been shown to mitigate ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys. Studies suggest that NaHS achieves this by:

  • Inhibiting oxidative stress: NaHS increases the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, , ]
  • Reducing apoptosis: NaHS influences the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It increases Bcl-2 expression while decreasing Bax expression, shifting the balance towards cell survival. [, ]
  • Modulating inflammatory responses: NaHS reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, ]
  • Promoting autophagy: NaHS can regulate autophagy, a cellular process involved in the degradation and recycling of damaged components, which can contribute to cell survival under stress. []

Q2: What is the role of the ATP-sensitive potassium channel in the protective effects of NaHS on epidermal cells?

A2: Research indicates that NaHS can improve the survival rate of rat epidermal cells exposed to burn serum. This protective effect is associated with the alleviation of mitochondrial damage and the activation of ATP-sensitive potassium channels. []

Q3: How does NaHS affect the secretion of atrial natriuretic peptide (ANP)?

A3: Studies have shown that NaHS can inhibit the secretion of ANP in both left and right ventricular tissues of rats. []

Q4: Can NaHS influence the development of hypertension?

A4: Early administration of NaHS has been shown to prevent the transition from prehypertension to hypertension in spontaneously hypertensive rats. This effect is attributed to the modulation of H2S-generating pathways, restoration of nitric oxide bioavailability, and blocking the renin-angiotensin system in the kidneys, ultimately favoring vasodilatation. []

Q5: How does NaHS impact the secretion of adiponectin in fatty liver?

A5: Research suggests that NaHS promotes the secretion of adiponectin in adipocytes. In a study using a rat model of fatty liver, NaHS administration increased both plasma hydrogen sulfide and adiponectin levels. []

Q6: Does NaHS play a role in neuroinflammation associated with Alzheimer's disease?

A6: Studies using a rat model of Alzheimer's disease demonstrated that NaHS administration attenuated cognitive impairment and neuroinflammation induced by beta-amyloid (Aβ). NaHS achieved this by suppressing the expression of pro-inflammatory mediators (TNF-α, IL-1β, COX-2), inhibiting NF-κB activation, and modulating MAPK signaling pathways (ERK1/2 and p38). []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is HNaS, and its molecular weight is 56.06 g/mol.

Q8: Are there any toxicological concerns associated with this compound?

A8: While NaHS exhibits various therapeutic benefits, it is crucial to acknowledge its potential toxicity, particularly at higher doses.

  • Pulmonary Toxicity: One study revealed that a lethal peracute exposure to hydrogen sulfide gas led to severe respiratory distress and pulmonary edema in rats, while the same dose of NaHS injected intraperitoneally did not produce such effects. [] This highlights the potential difference in toxicity depending on the route of administration and the form in which H2S is delivered.
  • Dose-Dependent Effects: Research on renal ischemia-reperfusion injury showed that low doses of NaHS (50-75 μmol/kg) improved renal function, while a higher dose (125 μmol/kg) worsened it. [] This underscores the dose-dependent nature of NaHS effects and the need for careful dose optimization in therapeutic applications.

Q9: What are the environmental implications of using this compound?

A9: this compound is primarily used in industrial applications, and its release into the environment can pose ecological risks.

  • Waste Management: Proper waste management practices are crucial to minimize the environmental impact of NaHS. [, ]

Q10: Are there any alternatives to this compound in specific applications?

A10:

  • Flotation Processes: In the separation of molybdenite and chalcopyrite, commercial lignosulfonates (LSs) have shown potential as an alternative to NaHS. LSs exhibit a depressant effect on molybdenite, enabling selective flotation of chalcopyrite. []
  • Dyeing Processes: Vat Grey 5601, synthesized through an environmentally friendly method, offers an alternative to traditional vat dyes like Vat Grey BG, M, and Vat Black RB. It exhibits better color fastness and reduces reliance on harsh chemicals. []

Q11: How can we manage this compound waste effectively?

A11:

  • Recycling in Chemical Processes: this compound can be recovered and reused in various industrial processes, promoting resource efficiency and reducing waste generation. [, , ]

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